molecular formula C23H18ClN3O2S B12900978 2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide CAS No. 590396-77-3

2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B12900978
CAS No.: 590396-77-3
M. Wt: 435.9 g/mol
InChI Key: UKFNUZOEUDTULO-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound with the molecular formula C23H18ClN3O2S This compound is characterized by the presence of a benzoxazole ring, a chlorobenzamide moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Dimethylphenyl Group: The dimethylphenyl group is introduced via Friedel-Crafts alkylation, where dimethylbenzene reacts with an appropriate electrophile in the presence of a Lewis acid catalyst.

    Formation of Chlorobenzamide Moiety: The chlorobenzamide moiety is synthesized by reacting 2-chlorobenzoic acid with an amine under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzoxazole derivative with the chlorobenzamide derivative in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions, use of high-purity reagents, and implementation of scalable processes, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.

    Reduction: Reduction reactions can target the nitro groups or the benzoxazole ring.

    Substitution: The chlorine atom in the chlorobenzamide moiety can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced benzoxazole derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and the carbamothioyl group are crucial for its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,3-dimethylphenyl)benzamide: Shares the chlorobenzamide and dimethylphenyl groups but lacks the benzoxazole ring.

    N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide: Similar structure but without the chlorine atom.

Uniqueness

The presence of the benzoxazole ring and the specific arrangement of functional groups make 2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide unique

Properties

CAS No.

590396-77-3

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

2-chloro-N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C23H18ClN3O2S/c1-13-6-5-8-16(14(13)2)22-26-19-12-15(10-11-20(19)29-22)25-23(30)27-21(28)17-7-3-4-9-18(17)24/h3-12H,1-2H3,(H2,25,27,28,30)

InChI Key

UKFNUZOEUDTULO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4Cl)C

Origin of Product

United States

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